molecular formula C20H28N4O3 B7143534 N-[1-(ethylcarbamoyl)pyrrolidin-3-yl]-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

N-[1-(ethylcarbamoyl)pyrrolidin-3-yl]-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B7143534
M. Wt: 372.5 g/mol
InChI Key: HXTDYRDJYYKRQM-UHFFFAOYSA-N
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Description

N-[1-(ethylcarbamoyl)pyrrolidin-3-yl]-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an ethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[1-(ethylcarbamoyl)pyrrolidin-3-yl]-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-3-14-7-5-6-8-17(14)24-12-15(11-18(24)25)19(26)22-16-9-10-23(13-16)20(27)21-4-2/h5-8,15-16H,3-4,9-13H2,1-2H3,(H,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTDYRDJYYKRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3CCN(C3)C(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethylcarbamoyl)pyrrolidin-3-yl]-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This can be achieved through cyclization reactions involving appropriate precursors. The ethylcarbamoyl and ethylphenyl groups are then introduced through subsequent reactions, often involving amide bond formation and Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethylcarbamoyl)pyrrolidin-3-yl]-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(ethylcarbamoyl)pyrrolidin-3-yl]-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(ethylcarbamoyl)pyrrolidin-3-yl]-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and compounds with ethylcarbamoyl or ethylphenyl groups. Examples include:

  • N-[1-(methylcarbamoyl)pyrrolidin-3-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-[1-(propylcarbamoyl)pyrrolidin-3-yl]-1-(2-propylphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-[1-(ethylcarbamoyl)pyrrolidin-3-yl]-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specialized applications.

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